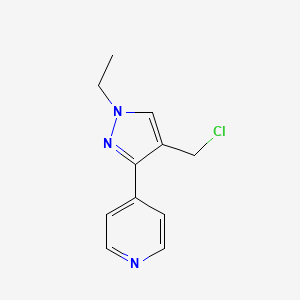
4-(4-(Chlormethyl)-1-ethyl-1H-pyrazol-3-yl)pyridin
Übersicht
Beschreibung
“4-(chloromethyl)pyridine hydrochloride” is a heterocyclic building block . It’s used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters, providing a polar ‘handle’ which aids in separation and purification of the peptide . It’s an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .
Synthesis Analysis
The synthesis of “4-(chloromethyl)pyridine hydrochloride” involves several steps . The process starts with 4-methylpyridine, which is oxidized into 4-picolinic acid with potassium permanganate . The 4-picolinic acid then reacts with methanol to produce methyl pyridine-4-carboxylate . This is then reduced to 4-pyridinemethanol, which reacts with thionyl chloride to produce the target product .Molecular Structure Analysis
The molecular formula of “4-(chloromethyl)pyridine hydrochloride” is C6H6ClN·HCl . The molecular weight is 164.03 .Chemical Reactions Analysis
The compound is used in various chemical reactions. For instance, it finds its application as a reagent for protection of carboxyl termini of peptides as 4-picolyl esters .Physical and Chemical Properties Analysis
“4-(chloromethyl)pyridine hydrochloride” is a solid at 20°C . It appears as a white to orange to green powder or crystal . It has a melting point range of 166-173°C and is soluble in water, DMSO, and methanol .Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Diese Verbindung wird als Reagenz zum Schutz der Carboxylenden von Peptiden als 4-Picolyl-Ester verwendet. Dies liefert einen polaren „Griff“, der die Trennung und Reinigung des Peptids unterstützt. Die Gruppe kann in Gegenwart einer Base, wie z. B. Tetramethylguanidin, eingeführt werden und ist stabil gegenüber der säurekatalysierten Entfernung von Cbz-Schutzgruppen. Sie kann durch Basen, Natrium in flüssigem Ammoniak oder katalytische Hydrogenolyse entfernt werden .
Organische Synthese
Als wichtiger Rohstoff und Zwischenprodukt wird es in der organischen Synthese eingesetzt. Seine Chlormethyl- und Pyridin-Komponenten machen es zu einem vielseitigen Baustein für die Konstruktion komplexer organischer Moleküle, insbesondere bei der Entwicklung von Pharmazeutika und Agrochemikalien .
Pharmazeutische Anwendungen
In der pharmazeutischen Forschung dient diese Verbindung als Zwischenprodukt bei der Synthese verschiedener Arzneimittel. Ihre Struktur eignet sich für Modifikationen, die zur Entwicklung neuer Therapeutika mit potenziellen Anwendungen bei der Behandlung von Krankheiten führen können .
Agrochemieforschung
Die Reaktivität der Verbindung macht sie für die Herstellung neuer Agrochemikalien geeignet. Forscher können ihre Verwendung bei der Entwicklung von Pestiziden oder Herbiziden untersuchen, was zu effizienteren und zielgerichteteren landwirtschaftlichen Praktiken beiträgt .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[4-(chloromethyl)-1-ethylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-2-15-8-10(7-12)11(14-15)9-3-5-13-6-4-9/h3-6,8H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZINPNFKWOPEBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=NC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



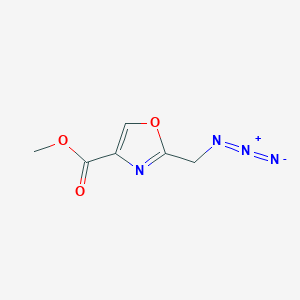

![2-Chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one](/img/structure/B1482704.png)
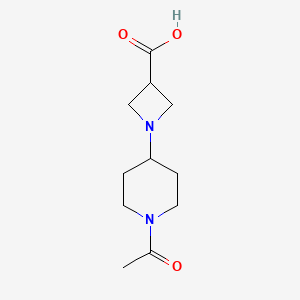
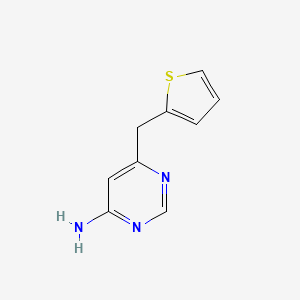
![6-[(4-Bromophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1482707.png)
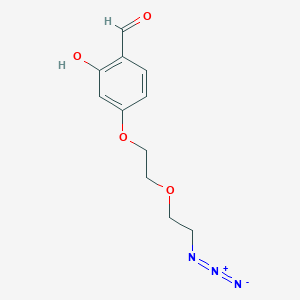



![[1-(Thian-4-yl)piperidin-4-yl]methanol](/img/structure/B1482716.png)


